![molecular formula C21H23N5OS B2583305 N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide CAS No. 2034209-98-6](/img/structure/B2583305.png)
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide
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Overview
Description
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide is a useful research compound. Its molecular formula is C21H23N5OS and its molecular weight is 393.51. The purity is usually 95%.
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Scientific Research Applications
PAK4 Inhibitors
This compound has been found to be a potent inhibitor of p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases, which are activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 inhibitors have shown significant inhibitory activity against cell proliferation, migration, and invasion .
Anticancer Activity
The compound has shown potent antiproliferative activity against the A549 cell line . It has been found to inhibit cell cycle distribution, migration, and invasion of this cell line . This suggests its potential for further development as an anticancer agent .
Antiviral Activity
Indole derivatives, which may include this compound, have been reported to possess antiviral activity . They have been found to inhibit a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .
Anti-inflammatory Activity
Indole derivatives have also been reported to possess anti-inflammatory activity . This suggests that this compound could potentially be used in the treatment of inflammatory conditions .
Antimalarial Activity
A molecular simulation study has suggested that this compound could potentially be used as an antimalarial agent . The compound was found to have a desirable fitting pattern in the LmPTR1 pocket (active site) characterized by lower binding free energy .
Treatment of Idiopathic Pulmonary Fibrosis
The compound has been found to be an effective discoidin domain receptor inhibitor for the treatment of idiopathic pulmonary fibrosis . Idiopathic pulmonary fibrosis (IPF) is a chronic fatal lung disease with a median survival time of 3-5 years .
Cytotoxic Properties
1,3,4-Thiadiazole derivatives, which may include this compound, have been found to possess cytotoxic properties . A structure–activity relationship study revealed that the nature of the substituent on the C-5 phenyl ring of 1,3,4-thiadiazoles is important for their cytotoxic activity .
Antitubercular Activity
Indole derivatives have been reported to possess antitubercular activity . This suggests that this compound could potentially be used in the treatment of tuberculosis .
Mechanism of Action
Target of Action
The primary target of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide is the p21-activated kinase 4 (PAK4) . PAK4 is a member of the serine/threonine protein kinases and is activated by the Rho family of small guanosine-5′-triphosphate (GTP)-binding proteins Rac and Cdc42 . PAK4 plays critical roles in cellular function, including promoting cell growth, inhibiting cell apoptosis, and regulating cytoskeleton functions .
Mode of Action
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide interacts with PAK4, inhibiting its activity . This inhibition results in significant changes in cell behavior, including the inhibition of cell cycle distribution, migration, and invasion .
Biochemical Pathways
The inhibition of PAK4 by N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide affects several biochemical pathways. PAK4 is a key effector of the Rho family GTPases Rac and Cdc42 . Therefore, the inhibition of PAK4 can impact the signaling pathways regulated by these GTPases, leading to downstream effects on cell growth, apoptosis, and cytoskeleton functions .
Result of Action
The result of N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide’s action is the inhibition of cell proliferation, migration, and invasion . This is due to its inhibitory effect on PAK4, which plays a crucial role in these cellular processes .
properties
IUPAC Name |
N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-2-phenyl-1,3-thiazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N5OS/c27-20(18-13-28-21(23-18)15-4-2-1-3-5-15)22-16-8-10-26(11-9-16)19-12-17(24-25-19)14-6-7-14/h1-5,12-14,16H,6-11H2,(H,22,27)(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEJGPRFLGVMLRN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=NN2)N3CCC(CC3)NC(=O)C4=CSC(=N4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl)-2-phenylthiazole-4-carboxamide |
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